molecular formula CH3NO B1339750 Formamide-d3 CAS No. 43380-64-9

Formamide-d3

Cat. No. B1339750
Key on ui cas rn: 43380-64-9
M. Wt: 48.059 g/mol
InChI Key: ZHNUHDYFZUAESO-AYQNKDEESA-N
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Patent
US07084155B2

Procedure details

Reaction of 2-bromo-1-(3-methoxy-phenyl)-ethanone (2.5 g, 10.90 mmol), and formamide (3.1 mL, 76.40 mmol), followed by chromatography (CH2Cl2/MeOH/NH4OH 48:1:1) gave the title compound (820 mg, 43%) as a white solid. 1H NMR (300 MHz, CD3OD) δ 3.83 (s, 3H), 6.78–6.82 (m, 1H), 7.26–7.28 (m, 3H), 7.42 (s, 1H), 7.72 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)=O.[CH:13]([NH2:15])=O.C(Cl)Cl.CO.[NH4+:21].[OH-]>>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:3]2[NH:15][CH:13]=[N:21][CH:2]=2)[CH:10]=[CH:9][CH:8]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CN=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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